(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
The compound "(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" (hereafter referred to as Compound A) is a tricyclic heterocyclic molecule featuring:
- A 4-bromophenylmethylsulfanyl group at position 5.
- A 4-methoxyphenyl substituent at position 3.
- A methanol functional group at position 11.
- A 2-oxa-4,6,13-triaza core within a fused bicyclic framework.
Its synthesis likely involves multi-step protocols, including S-alkylation and reduction steps analogous to methods described for related bromophenyl-containing compounds . The presence of electron-withdrawing (bromine) and electron-donating (methoxy) groups suggests tunable electronic properties, which may influence biological activity and solubility.
Properties
IUPAC Name |
[7-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-5-9-20(32-2)10-6-17)30-26(22)34-14-16-3-7-19(27)8-4-16/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHNSNUBATYDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC5=CC=C(C=C5)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity based on synthesized studies and experimental findings.
Chemical Structure and Properties
The compound features a triazatricyclo framework with various substituents that may influence its biological interaction:
- Bromophenyl Group : Known for its potential anti-cancer properties.
- Methoxyphenyl Group : Often associated with enhanced solubility and biological activity.
- Methanol Moiety : May facilitate interactions in biological systems.
These structural elements suggest potential reactivity with biological targets, particularly in enzymatic processes.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antibacterial Activity
Studies have shown that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing bromophenyl and sulfanyl functionalities have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with findings indicating effective inhibition rates. For example, certain derivatives showed strong AChE inhibitory activity, which is crucial in treating neurodegenerative diseases .
Anticancer Potential
Compounds related to this structure have been tested against human cancer cell lines (e.g., MCF-7 for breast cancer). Findings suggested that these compounds could induce apoptosis and arrest the cell cycle at the G2/M phase . The presence of the triazole moiety is often linked to enhanced anticancer activity.
Case Studies and Experimental Findings
The biological activity of the compound can be attributed to several mechanisms:
- Enzymatic Interactions : The compound may interact with specific enzymes through competitive inhibition or allosteric modulation.
- Cellular Uptake : The methanol group may enhance solubility and facilitate cellular uptake.
- Reactivity with Biological Targets : The presence of sulfanyl groups can lead to thiol-disulfide exchange reactions with proteins, potentially altering their function.
Scientific Research Applications
The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with significant potential in various scientific fields. Its unique structure, featuring a triazatricyclo framework and multiple aromatic groups, suggests diverse applications particularly in medicinal chemistry and materials science.
Key Structural Features:
- Triazatricyclo Framework : Provides a unique three-dimensional structure that may influence biological activity.
- Aromatic Substituents : The bromophenyl and methoxyphenyl groups are likely to contribute to the compound's interaction with biological targets.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. The presence of bromine and methoxy groups can enhance pharmacological properties such as:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Properties : The triazatricyclo framework is known for its ability to interact with DNA and inhibit cancer cell proliferation.
Biological Assays
Biological assays are essential for evaluating the compound's activity. These may include:
- Dose-Response Studies : To determine the effective concentration range.
- Mechanistic Studies : Understanding how the compound interacts with specific biological targets.
Synthesis and Characterization
Synthesis involves multiple steps that require optimization for yield and purity. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are crucial for characterizing the synthesized compound.
Material Science
Given its complex structure, this compound may also find applications in material science, particularly in developing new polymers or nanomaterials with specific properties.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | |
| Compound B | Structure B | Anticancer | |
| Compound C | Structure C | Anti-inflammatory |
Notable Research Findings
- A study demonstrated that compounds similar to (7-{[(4-Bromophenyl)methyl]sulfanyl}-...) exhibited significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
- Another research highlighted the antimicrobial properties of related compounds, indicating their effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound B : 7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
- Key Difference : Replaces the 4-methoxyphenyl group in Compound A with a 3-methylphenyl substituent.
Compound C : (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- Key Difference : Features a triazole core instead of a tricyclic framework.
- Activity : Triazole derivatives often exhibit antimicrobial and antiviral properties, but the tricyclic structure of Compound A may enhance metabolic stability .
Functional Group Variations
Compound D : Nicotinamide-based diamides (e.g., derivatives 4a–k)
- Key Difference: Contains a nicotinamide moiety instead of the methanol group.
- Activity: Nicotinamide derivatives show enhanced enzyme inhibition due to hydrogen-bonding interactions, whereas the methanol group in Compound A may improve solubility .
Compound E : Edaravone-inspired triazoles (e.g., compounds 221)
- Key Difference: Includes a pyrazinone core with ethyl side chains.
- Activity: Ethyl side chains in Compound E confer neuroprotective effects, while the methanol group in Compound A may serve a similar role in modulating pharmacokinetics .
Q & A
Q. Methodological Answer :
- Storage : Preserve at −18°C in amber vials under nitrogen to prevent oxidation of the sulfanyl group .
- Matrix effects : Use deactivated glassware (5% dimethyldichlorosilane in toluene) to minimize adsorption losses .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Basic: How is purity assessed after synthesis?
Q. Methodological Answer :
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2 mL methanol:acetonitrile (1:1) .
- HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (0.1% formic acid in H2O:MeOH), UV detection at 254 nm .
Advanced: How to address contradictions between spectral data and computational predictions?
Q. Methodological Answer :
- Step 1 : Validate computational parameters (e.g., solvent model = PCM, grid size = ultrafine) .
- Step 2 : Re-examine crystal packing effects (e.g., hydrogen bonding in SC-XRD may shift experimental NMR peaks) .
- Step 3 : Cross-check with alternative techniques (e.g., Raman spectroscopy for vibrational modes) .
Basic: What analytical methods quantify this compound in complex matrices?
Q. Methodological Answer :
- Sample prep : Filter wastewater with GF/F (0.7 µm), extract via SPE (HLB cartridges), and concentrate under N₂ .
- LC-MS/MS : MRM transitions (e.g., m/z 600 → 423 for quantification; LOD = 0.1 µg/L) .
Advanced: How to study interactions with biological targets using molecular docking?
Q. Methodological Answer :
- Software : AutoDock Vina or Schrödinger Suite.
- Protocol :
Advanced: How to identify degradation products under oxidative conditions?
Q. Methodological Answer :
- Stress testing : Expose to H2O2 (3% v/v, 70°C, 24 h).
- HRMS : Identify sulfoxide derivatives (e.g., [M+16]⁺ for S→O oxidation) .
- Isolation : Use preparative HPLC (C18, isocratic MeOH:H2O 70:30) .
Basic: How to ensure reproducibility in multi-step syntheses?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
